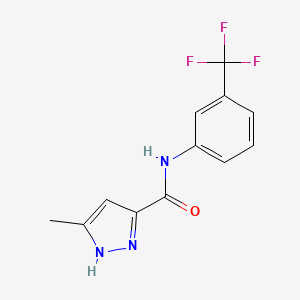
1,1-Bis(hydroxymethyl)-2-vinylcyclopropane
描述
1,1-Bis(hydroxymethyl)-2-vinylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with two hydroxymethyl groups and a vinyl group
准备方法
Synthetic Routes and Reaction Conditions
1,1-Bis(hydroxymethyl)-2-vinylcyclopropane can be synthesized through several methods. One common approach involves the reduction of 1,1-cyclopropanedicarboxylic ester using hydrogen over a copper catalyst supported by zinc oxide, chromium oxide, magnesium oxide, aluminum oxide, or silicon dioxide . Another method includes the reaction of carbenes with alkenes to form cyclopropane structures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,1-Bis(hydroxymethyl)-2-vinylcyclopropane undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclopropane derivatives with different substituents.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted cyclopropanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is often used.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Cyclopropane derivatives.
Substitution: Halogenated cyclopropanes.
科学研究应用
1,1-Bis(hydroxymethyl)-2-vinylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,1-Bis(hydroxymethyl)-2-vinylcyclopropane involves its reactivity due to the strained cyclopropane ring and the presence of reactive functional groups. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. The pathways involved may include oxidative stress, signal transduction, and metabolic processes.
相似化合物的比较
Similar Compounds
1,1-Bis(hydroxymethyl)cyclopropane: Lacks the vinyl group, making it less reactive in certain types of reactions.
1,1-Bis(hydroxymethyl)ethylene: Contains a double bond instead of a cyclopropane ring, leading to different reactivity and applications.
1,1-Bis(hydroxymethyl)propane: A linear compound with different physical and chemical properties.
Uniqueness
1,1-Bis(hydroxymethyl)-2-vinylcyclopropane is unique due to its combination of a strained cyclopropane ring and reactive vinyl and hydroxymethyl groups. This structure imparts significant reactivity and versatility, making it valuable in various synthetic and industrial applications.
属性
IUPAC Name |
[2-ethenyl-1-(hydroxymethyl)cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-6-3-7(6,4-8)5-9/h2,6,8-9H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPFNEOPZYERID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC1(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30544149 | |
| Record name | (2-Ethenylcyclopropane-1,1-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102225-94-5 | |
| Record name | (2-Ethenylcyclopropane-1,1-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-chlorophenyl)-3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B1649522.png)
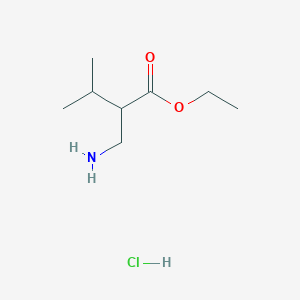
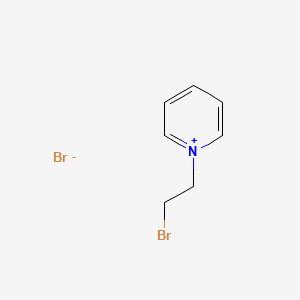
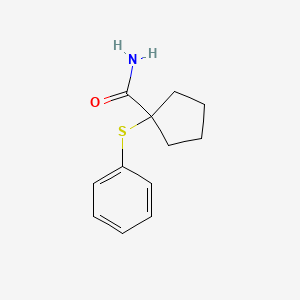
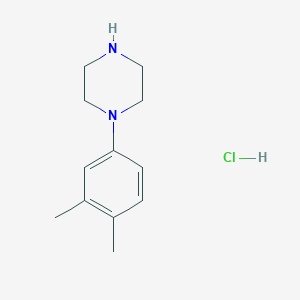
![N-(2-ethoxyphenyl)-2-isopropyl-1-oxo-3-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxamide](/img/structure/B1649531.png)

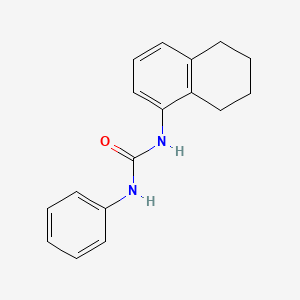
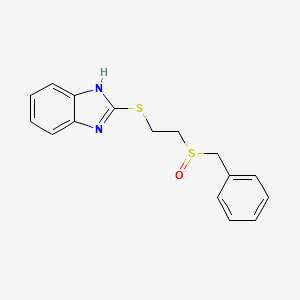
![1-[(Diethylamino)methyl]cyclopropanamine](/img/structure/B1649535.png)
![N-[4-(4-iodopyrazol-1-yl)phenyl]acetamide](/img/structure/B1649537.png)
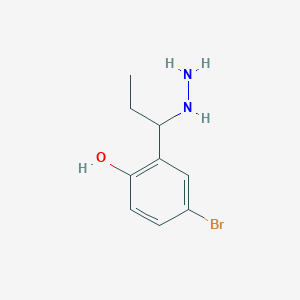
![2-[4-(Hydrazinylmethyl)phenoxy]acetamide](/img/structure/B1649544.png)
